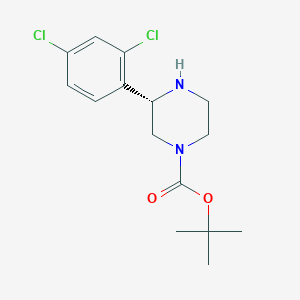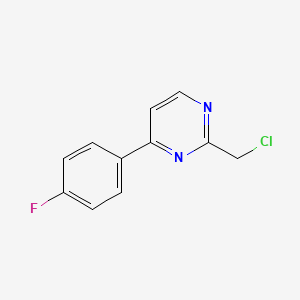
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group at the 2-position and a 4-fluorophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine typically involves the reaction of 4-(4-fluorophenyl)pyrimidine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. The 4-fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-phenylpyrimidine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-(Bromomethyl)-4-(4-fluorophenyl)pyrimidine: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and the types of reactions it undergoes.
2-(Chloromethyl)-4-(4-methylphenyl)pyrimidine: Features a methyl group instead of a fluorine atom, affecting its electronic properties and interactions.
Uniqueness
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is unique due to the presence of both the chloromethyl and 4-fluorophenyl groups. The combination of these substituents imparts specific reactivity and binding characteristics, making the compound valuable for targeted applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
944899-86-9 |
|---|---|
Fórmula molecular |
C11H8ClFN2 |
Peso molecular |
222.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |
Clave InChI |
OQERJGZGBWZVJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC=C2)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
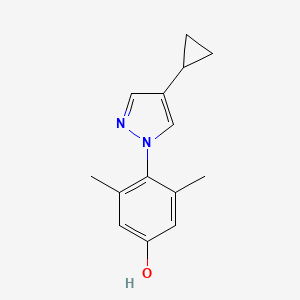
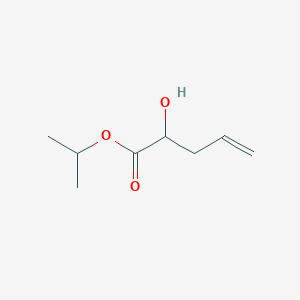
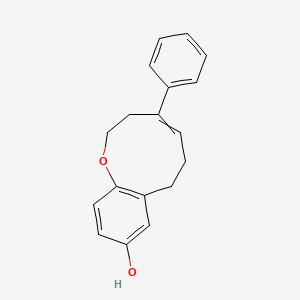
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
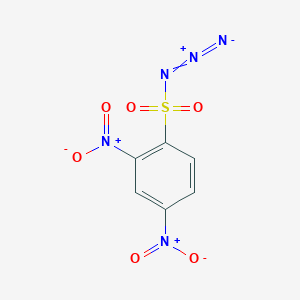
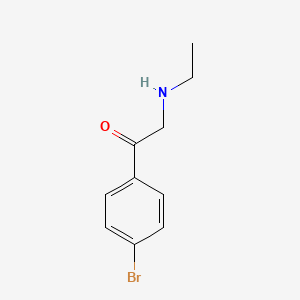
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
